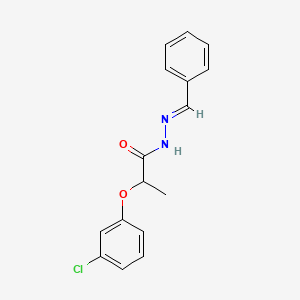
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a chemical compound that has been studied for its potential therapeutic applications. It is commonly referred to as "compound X" in scientific literature.
Mécanisme D'action
The precise mechanism of action of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is not fully understood. However, it is believed to act by modulating various signaling pathways within cells, including those involved in cell growth and survival, neurotransmitter release, and immune function.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide can have a range of biochemical and physiological effects depending on the specific application. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been shown to improve cognitive function and modulate neurotransmitter release. In immunology, it has been shown to enhance immune function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide in lab experiments is its potential to modulate multiple signaling pathways within cells. This makes it a versatile tool for studying a range of biological processes. However, one limitation is that its precise mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and autoimmune diseases. Another area of interest is investigating its mechanism of action in greater detail to better understand how it modulates cellular signaling pathways. Additionally, there is potential for developing new derivatives of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide is a multi-step process that involves several chemical reactions. The starting materials include 4-chlorophenol, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, and 2-methylpropanoyl chloride. The reaction conditions and reagents used in each step are carefully controlled to ensure the formation of the desired product.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, it has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In neurology, it has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In immunology, it has been examined for its ability to enhance immune function and reduce inflammation.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-3-12(19)4-7-14)17(21)20-13-5-8-15-16(11-13)23-10-9-22-15/h3-8,11H,9-10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSXGDQMNCGWTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)
![3-[1-(3-acetylphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5854445.png)


![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)




